7-Hydroxychroman-2-one

Description

The exact mass of the compound 7-Hydroxychroman-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Hydroxychroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxychroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

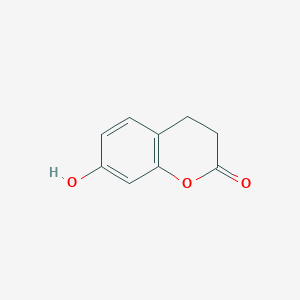

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCOQPUQUEBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305240 | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-67-4 | |

| Record name | 5631-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxychroman-2-one basic properties

An In-Depth Technical Guide to 7-Hydroxychroman-2-one: Core Properties and Scientific Applications

Abstract

7-Hydroxychroman-2-one (CAS 5631-67-4), also known as 7-hydroxydihydrocoumarin, is the saturated lactone derivative of the naturally occurring fluorescent compound Umbelliferone (7-hydroxycoumarin). While its unsaturated counterpart has been studied extensively, 7-Hydroxychroman-2-one serves as a pivotal, yet less characterized, intermediate in synthetic chemistry. Its bifunctional nature, featuring a reactive phenolic hydroxyl group and a stable lactone ring, makes it a valuable building block for the development of novel therapeutics, probes, and specialty materials. This guide provides a comprehensive overview of its fundamental physicochemical properties, a field-proven synthetic protocol, detailed analytical characterization methodologies, and a discussion of its role in modern research and development.

Introduction to 7-Hydroxychroman-2-one

7-Hydroxychroman-2-one belongs to the chromanone class of heterocyclic compounds, which are bicyclic structures containing a benzene ring fused to a dihydropyranone ring. The saturation of the C3-C4 double bond distinguishes it from the coumarin scaffold, leading to significant differences in conformation, electronic properties, and reactivity. This structural modification removes the inherent fluorescence characteristic of its parent coumarin but introduces conformational flexibility in the dihydropyranone ring, opening distinct avenues for stereospecific chemical modifications.

Its primary importance lies in its utility as a synthetic intermediate. The phenolic hydroxyl group at the C7 position acts as a nucleophilic handle for etherification, esterification, and coupling reactions, while the lactone moiety can be subjected to ring-opening reactions, providing access to a range of 3-(2,4-dihydroxyphenyl)propanoic acid derivatives.

Physicochemical Properties

The fundamental properties of 7-Hydroxychroman-2-one are summarized below. These characteristics are essential for designing synthetic transformations, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | |

| Synonyms | 7-hydroxydihydrocoumarin, 3,4-Dihydrocoumarin-7-ol | |

| CAS Number | 5631-67-4 | |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Off-white to light tan solid (typical) | Inferred |

| Melting Point | 133–135.5 °C | [1] |

| XLogP3-AA | 1.3 |

Solubility Profile

While exhaustive solubility data is not widely published, a qualitative profile can be derived from its structure.

-

Polar Aprotic Solvents: Expected to be highly soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone due to its ability to accept hydrogen bonds at the lactone and hydroxyl oxygens.

-

Polar Protic Solvents: Soluble in alcohols such as ethanol and methanol, where it can act as both a hydrogen bond donor and acceptor.[1]

-

Chlorinated Solvents: Moderately soluble in dichloromethane and chloroform.

-

Water: Sparingly soluble in water at neutral pH. Solubility increases significantly under basic conditions (pH > 8) due to the deprotonation of the phenolic hydroxyl group to form the more polar phenoxide salt.

-

Nonpolar Solvents: Poorly soluble in nonpolar solvents like hexanes and toluene, although recrystallization from toluene has been reported, indicating some solubility at elevated temperatures.[1]

Acidity (pKa)

The primary acidic proton in 7-Hydroxychroman-2-one is that of the C7 phenolic hydroxyl group. No experimental pKa value is readily available in the literature. However, it is expected to be slightly higher (less acidic) than its unsaturated analog, 7-hydroxycoumarin (pKa ≈ 7.1), due to the lack of the electron-withdrawing C3-C4 double bond. The acidity is sufficient for deprotonation with moderate bases like sodium carbonate or triethylamine, which is a key consideration for derivatization reactions at this position.

Synthesis and Reactivity

The most direct and efficient route to 7-Hydroxychroman-2-one is through the selective reduction of its readily available precursor, 7-hydroxycoumarin.

Primary Synthetic Route: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for reducing the α,β-unsaturated double bond of the coumarin core without affecting the aromatic ring or the lactone ester. The use of a palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high selectivity and yield.

Experimental Protocol: Synthesis of 7-Hydroxychroman-2-one [1]

-

Apparatus Setup: A solution of 7-hydroxycoumarin (5.0 g, 30.8 mmol) in absolute ethanol (200 mL) is placed into a high-pressure hydrogenation vessel (e.g., a Parr apparatus).

-

Catalyst Addition: 10% Palladium on carbon (500 mg, 10 wt%) is carefully added to the solution.

-

Causality Insight: Pd/C is an excellent catalyst for hydrogenating isolated carbon-carbon double bonds without reducing more stable aromatic systems or carbonyl groups under these mild conditions.

-

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 50-60 psi. The reaction mixture is stirred and heated to 55 °C for 24 hours.

-

Self-Validation: Reaction completion is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates a complete reaction.

-

-

Workup and Isolation: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as toluene, to afford pure 7-Hydroxychroman-2-one as a crystalline solid.[1]

Biological Significance and Applications

While the biological activity of 7-Hydroxychroman-2-one itself is not extensively documented, its true value in drug development lies in its role as a versatile scaffold and synthetic intermediate. The dihydrocoumarin core is present in various natural products and pharmacologically active molecules.

-

Scaffold for Drug Discovery: Derivatives of the 7-Hydroxychroman-2-one scaffold have been investigated for a range of biological activities. For instance, linking other pharmacophores to the C7 hydroxyl group has been a strategy to create novel cytotoxic agents for cancer research.

-

Intermediate for Bioactive Compounds: The molecule serves as a key precursor for more complex structures. A notable application is in the synthesis of browning inhibitors for food preservation, where the lactone ring is opened via amidation to produce N-(4-aminobutyl)-3-(2,4-dihydroxyphenyl)propanamide.[1][2] This demonstrates its utility in creating linear phenolic amides with tailored properties.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and structure of 7-Hydroxychroman-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The data provided below is based on experimental results in acetonitrile-d₃ (CD₃CN).[1]

¹H NMR (300 MHz, CD₃CN):

-

δ 7.01 (d, J=8.3 Hz, 1H): Aromatic proton at C5, coupled only to the C6 proton.

-

δ 6.55 (dd, J=8.3, 2.4 Hz, 1H): Aromatic proton at C6, coupled to both C5 and C8 protons. Note: The patent reference describes the coupling constants as J=4.1, 2.4 Hz, which may be a typographical error as the ortho coupling should match C5.

-

δ 6.48 (d, J=2.4 Hz, 1H): Aromatic proton at C8, showing only meta-coupling to the C6 proton.

-

δ 2.85 (t, J=7.4 Hz, 2H): Aliphatic protons at C4, appearing as a triplet due to coupling with the C3 protons. Note: The patent assigns this to C3, but based on standard spectral patterns for chromanones where C4 is adjacent to the aromatic ring, this assignment is more likely for C4.

-

δ 2.69 (t, J=7.4 Hz, 2H): Aliphatic protons at C3, adjacent to the carbonyl group. Note: The patent describes this as a 'd of d', but a triplet is expected and more consistent with the adjacent C4 methylene group.

¹³C NMR (75.5 MHz, CD₃CN):

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | 169.85 | Carbonyl carbon of the lactone. |

| C7 (C-OH) | 157.57 | Aromatic carbon bearing the hydroxyl group. |

| C9 | 153.61 | Aromatic carbon at the ring junction, bonded to oxygen. |

| C5 | 129.72 | Aromatic CH carbon, ortho to the ring junction. |

| C10 | 112.57 | Aromatic carbon at the ring junction, not bonded to oxygen. Note: Patent assigns this as 157.57, likely an error. |

| C6 | 112.21 | Aromatic CH carbon, ortho to the hydroxyl-bearing carbon. |

| C8 | 104.42 | Aromatic CH carbon, ortho to the hydroxyl-bearing carbon. |

| C3 (CH₂) | 30.01 | Aliphatic carbon adjacent to the carbonyl group. |

| C4 (CH₂) | 23.35 | Aliphatic carbon adjacent to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

-

Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio is ~164.05. In electrospray ionization (ESI), adducts such as [M+H]⁺ (165.05) or [M+Na]⁺ (187.04) are commonly observed.

-

Fragmentation Pattern: The most common fragmentation pathway involves a retro-Diels-Alder (rDA) type cleavage of the dihydropyranone ring, leading to the loss of ketene (CH₂=C=O, 42 Da). This would generate a major fragment ion corresponding to the 2-vinylresorcinol radical cation at m/z 122. Further fragmentation of the aromatic ring would also occur.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~1750-1770 cm⁻¹ (strong): C=O stretching vibration of the six-membered ring lactone (ester). This is typically at a higher wavenumber than for an open-chain ester due to ring strain.

-

~1620, 1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the lactone ester.

Chromatographic Methods (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of 7-Hydroxychroman-2-one. A robust reverse-phase method is outlined below.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Causality Insight: A C18 column provides excellent hydrophobic retention for the aromatic core of the molecule.

-

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Causality Insight: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

-

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient Elution: A typical gradient would be from 10% B to 95% B over 15-20 minutes.

-

Causality Insight: A gradient is effective for eluting the compound in a reasonable time while also separating it from more polar impurities (eluting early) and less polar impurities (eluting late).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 280 nm.

-

Causality Insight: The benzene ring provides strong UV absorbance, with a maximum (λmax) typically around 280 nm for this type of phenolic compound.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

Safety and Handling

While specific toxicity data for 7-Hydroxychroman-2-one is limited, it should be handled with standard laboratory precautions appropriate for novel organic compounds.

-

GHS Hazard Information (Predicted): Based on related structures, it may be classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

- US Patent 5,059,438A. Compositions and methods for inhibiting browning in foods using resorcinol derivatives.

-

PubChem. Compound Summary for CID 5393176 (7-hydroxy-3-phenyl-2H-chromen-2-one). National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 298130 (7-Hydroxychromanone). National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 5281426 (Umbelliferone). National Center for Biotechnology Information. [Link]

- EP Patent 0514467B1. Compositions and methods for inhibiting browning in foods.

Sources

Section 1: Core Introduction and Strategic Context

An In-Depth Technical Guide to 7-Hydroxychroman-2-one (CAS 5631-67-4): Synthesis, Properties, and Biological Landscape

7-Hydroxychroman-2-one (CAS: 5631-67-4), also known as 7-hydroxydihydrocoumarin, is a heterocyclic organic compound belonging to the dihydrocoumarin (or chromanone) class. Structurally, it is the saturated analog of the widely recognized and naturally occurring fluorescent compound, 7-hydroxycoumarin (umbelliferone). While its unsaturated counterpart has been the subject of extensive research due to its broad spectrum of biological activities, 7-Hydroxychroman-2-one serves a pivotal role as a stable synthetic intermediate and a core scaffold in medicinal chemistry and drug development.

The saturation of the C3-C4 double bond fundamentally alters the molecule's electronic and conformational properties. It removes the α,β-unsaturated lactone system, a Michael acceptor that can react non-specifically with biological nucleophiles, potentially reducing cytotoxicity while preserving the key pharmacophoric features of the phenolic ring and lactone. This guide provides a comprehensive technical overview for researchers, detailing the compound's physicochemical properties, robust synthesis protocols, analytical methodologies, and the biological potential informed by its relationship to the broader coumarin family.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is foundational for its application in research and development. 7-Hydroxychroman-2-one is a solid at room temperature with characteristics that make it suitable for a range of chemical modifications.

Key Chemical Properties

The essential physicochemical parameters for 7-Hydroxychroman-2-one are summarized below, derived from established chemical databases.[1]

| Property | Value | Source |

| CAS Number | 5631-67-4 | PubChem[2] |

| Molecular Formula | C₉H₈O₃ | PubChem[2] |

| Molecular Weight | 164.16 g/mol | PubChem[2] |

| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | PubChem[2] |

| SMILES | C1CC(=O)OC2=C1C=CC(=C2)O | PubChem[2] |

| InChI Key | GPJCOQPUQUEBTB-UHFFFAOYSA-N | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| XLogP3-AA | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |

Spectroscopic Data

Structural confirmation relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to the compound's molecular weight (164 g/mol ). Key fragmentation patterns can be observed in MS/MS data, aiding in structural elucidation.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the phenolic hydroxyl (-OH) group, a strong absorption for the lactone carbonyl (C=O) group, and bands corresponding to C-O and aromatic C-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show distinct signals for the aromatic protons, the phenolic proton, and two aliphatic signals for the diastereotopic protons at the C3 and C4 positions, likely appearing as coupled triplets. ¹³C NMR would confirm the presence of nine distinct carbon atoms, including the carbonyl carbon of the lactone.[4]

Section 3: Synthesis and Derivatization Strategy

The primary and most efficient route to 7-Hydroxychroman-2-one is through the selective reduction of its readily available unsaturated precursor, 7-hydroxycoumarin (umbelliferone).

Primary Synthesis: Catalytic Hydrogenation of Umbelliferone

Catalytic hydrogenation is the method of choice for reducing the α,β-unsaturated double bond of a coumarin without affecting the aromatic ring or the lactone carbonyl group. The process involves the use of a metal catalyst and a hydrogen source.

Causality and Experimental Rationale:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of alkenes.[5] It provides a surface for the reaction to occur and is chemoselective, meaning it will preferentially reduce the C=C double bond over the aromatic ring or the carbonyl group under mild conditions.[6][7]

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the most direct and clean hydrogen source for this transformation.

-

Solvent: A protic solvent like ethanol is ideal as it readily dissolves the starting material (umbelliferone) and does not interfere with the catalytic process.

Caption: Catalytic hydrogenation workflow for the synthesis of 7-Hydroxychroman-2-one.

Detailed Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-hydroxycoumarin (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol % by weight relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Workup: Once the reaction is complete (typically 4-12 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Hydroxychroman-2-one.

Utility in Derivatization

The true value of 7-Hydroxychroman-2-one in drug discovery lies in its utility as a scaffold. The phenolic hydroxyl group at the C7 position is a prime site for chemical modification, serving as a nucleophile or being converted into a leaving group. This allows for the synthesis of extensive libraries of derivatives with diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anticancer agents.[8][9][10]

Section 4: Biological Activity and Therapeutic Potential

While direct pharmacological data on 7-Hydroxychroman-2-one is limited, its therapeutic potential can be inferred from the well-documented activities of its parent compound, umbelliferone, and various coumarin derivatives.

Comparative Pharmacology of the Dihydrocoumarin Scaffold

Umbelliferone (7-hydroxycoumarin) exhibits a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, and analgesic properties.[11] The presence of the C3=C4 double bond makes it a rigid, planar molecule and an α,β-unsaturated lactone. The hydrogenation to form 7-Hydroxychroman-2-one introduces flexibility and removes this potentially reactive Michael acceptor.

-

Potential Impact on Activity: This structural change is expected to alter the biological profile. While it might decrease activities dependent on Michael addition, it could enhance others by improving the binding affinity to specific targets due to increased conformational flexibility. It may also lead to a better safety profile by reducing off-target covalent modifications.

Bioactivity of Coumarin Derivatives

The coumarin nucleus is a "privileged scaffold" in medicinal chemistry. Numerous derivatives synthesized from 7-hydroxycoumarins have shown significant biological activity:

-

Anticancer Activity: Many coumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9]

-

Antibacterial and Antifungal Activity: The coumarin scaffold is present in antibiotics like novobiocin and has been a template for the development of new antimicrobial agents active against both Gram-positive and Gram-negative bacteria.[10][12]

-

Anticoagulant Activity: 4-hydroxycoumarin derivatives are famous for their anticoagulant properties, acting as vitamin K antagonists.[13]

Caption: Logical flow from bioactive precursor to core scaffold and diverse derivatives.

Section 5: Analytical Methodologies

Robust analytical methods are crucial for ensuring the purity, identity, and stability of a compound.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 7-Hydroxychroman-2-one.

Exemplary HPLC-UV Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample accurately in the mobile phase or methanol.

-

Validation: The method should be validated for linearity, accuracy, and precision as per standard guidelines.

Structural Confirmation Workflow

A combination of mass spectrometry and NMR is required for unambiguous structural confirmation of newly synthesized batches.

Caption: Quality control workflow for synthesized 7-Hydroxychroman-2-one.

Section 6: Conclusion and Future Directions

7-Hydroxychroman-2-one is more than just a saturated analog of umbelliferone; it is a strategically important building block for medicinal chemistry. Its synthesis is straightforward, and its structure offers a stable, flexible scaffold amenable to extensive derivatization. While the parent molecule itself is not well-characterized biologically, the proven success of the broader coumarin class suggests that derivatives of this dihydro-scaffold hold significant promise.

Future research should focus on two key areas:

-

Biological Screening: A comprehensive biological evaluation of 7-Hydroxychroman-2-one itself is warranted to establish a baseline activity profile.

-

Library Synthesis: The development of diverse chemical libraries based on this scaffold could lead to the discovery of novel therapeutic agents with improved potency and safety profiles across various disease areas, including oncology and infectious diseases.

References

-

PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. PubMed Central. Retrieved from [Link]

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. Retrieved from [Link]

-

Connect Journals. (2020). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Retrieved from [Link]

-

Star Protocols. (n.d.). Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. Retrieved from [Link]

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2H-1-Benzopyran-2-one, 7-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). A 2D model of the interaction between 7-hydroxycoumarin derivative 2a.... Retrieved from [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-hydroxy-3-phenyl-2H-chromen-2-one | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Molecular Identification and Physicochemical Profile

An In-depth Technical Guide to 7-Hydroxychroman-2-one: Structure, Synthesis, and Scientific Context

Abstract: This technical guide provides a comprehensive overview of 7-Hydroxychroman-2-one (also known as 7-hydroxydihydrocoumarin), a saturated derivative of the widely studied natural product, 7-hydroxycoumarin (umbelliferone). While its unsaturated counterpart has been the subject of extensive research, 7-Hydroxychroman-2-one presents a unique chemical scaffold with distinct properties and untapped potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the molecule's chemical structure, physicochemical properties, spectroscopic signature, and logical synthetic pathways. Furthermore, it provides detailed, field-proven experimental protocols and explores the biological implications of saturating the C3-C4 bond, positioning this molecule as a compelling subject for future investigation.

Accurate identification is the foundation of all chemical research. 7-Hydroxychroman-2-one is systematically defined by several key identifiers and possesses distinct physicochemical properties that govern its behavior in chemical and biological systems.

The core structure consists of a bicyclic benzopyranone system. Unlike its coumarin analogue, the pyrone ring is saturated between positions 3 and 4, classifying it as a dihydrocoumarin or chromanone. A hydroxyl group at the C7 position is a key feature, significantly influencing its polarity and potential for hydrogen bonding.

Table 1: Chemical Identifiers for 7-Hydroxychroman-2-one

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | [1] |

| CAS Number | 5631-67-4 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Synonyms | 7-Hydroxydihydrocoumarin, 3,4-Dihydrocoumarin-7-ol | [1] |

| InChI Key | GPJCOQPUQUEBTB-UHFFFAOYSA-N |[1][2] |

The molecule's properties, computed from its structure, provide critical insights for experimental design, including solvent selection and chromatographic purification strategies.

Table 2: Computed Physicochemical Properties of 7-Hydroxychroman-2-one

| Property | Value | Significance & Field Insight | Source |

|---|---|---|---|

| Molecular Weight | 164.16 g/mol | Foundational for all stoichiometric calculations. | [1] |

| Exact Mass | 164.047344113 Da | Essential for high-resolution mass spectrometry confirmation. | [1] |

| XLogP3-AA | 1.3 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability while retaining some aqueous solubility. | [1] |

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can donate a hydrogen bond, influencing solubility and receptor interactions. | [1] |

| Hydrogen Bond Acceptors | 3 | The hydroxyl oxygen, lactone carbonyl, and ether oxygen can accept hydrogen bonds, contributing to its solubility profile. | [1] |

| Topological Polar Surface Area | 46.5 Ų | Suggests good oral bioavailability according to Lipinski's Rule of Five (<140 Ų). |[1] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to 7-Hydroxychroman-2-one is through the selective catalytic hydrogenation of its readily available unsaturated precursor, 7-hydroxycoumarin (umbelliferone). This two-step approach begins with the well-established Pechmann condensation to form the coumarin scaffold, followed by a reduction.

Step 1: Synthesis of 7-Hydroxycoumarin (Precursor)

The Pechmann condensation is a classic acid-catalyzed reaction between a phenol and a β-keto ester. For 7-hydroxycoumarin, resorcinol (a 1,3-dihydroxybenzene) is reacted with ethyl acetoacetate. The acid catalyst promotes both the initial transesterification and the subsequent intramolecular cyclization and dehydration to yield the coumarin ring system.

Step 2: Catalytic Hydrogenation to 7-Hydroxychroman-2-one

This step is the core of the synthesis. The C3-C4 double bond in the α,β-unsaturated lactone system of 7-hydroxycoumarin is susceptible to reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method due to its high efficiency, selectivity, and ease of removal (filtration).

-

Causality of Experimental Choices:

-

Catalyst (10% Pd/C): Palladium is highly effective for reducing carbon-carbon double bonds without typically cleaving the more stable aromatic ring or the lactone ester bond under controlled conditions. The carbon support provides high surface area for the reaction.

-

Solvent (Ethanol/Ethyl Acetate): These solvents are chosen for their ability to dissolve the starting material and for their relative inertness under hydrogenation conditions. Ethanol is often preferred for phenolic compounds.

-

Hydrogen Pressure (50 psi): This pressure is sufficient to drive the reaction efficiently without requiring specialized high-pressure equipment. It provides a good balance between reaction rate and safety.

-

Temperature (Room Temperature): The reaction is typically exothermic and proceeds readily at ambient temperature, which prevents side reactions like over-reduction of the aromatic ring.

-

Caption: Synthetic workflow for 7-Hydroxychroman-2-one production.

Detailed Experimental Protocol: Synthesis of 7-Hydroxychroman-2-one

Self-Validation: This protocol's trustworthiness is ensured by monitoring the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed. The final product's identity and purity are then validated by the spectroscopic methods detailed in the next section.

-

Reactor Setup: To a 250 mL hydrogenation vessel, add 7-hydroxycoumarin (5.00 g, 30.8 mmol) and absolute ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.50 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel and connect it to a Parr hydrogenator or a similar hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove any residual air.

-

Reaction Execution: Pressurize the vessel with hydrogen to 50 psi and begin vigorous stirring. The reaction is typically monitored by the uptake of hydrogen.

-

Monitoring: The reaction progress can be checked by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The product, 7-Hydroxychroman-2-one, will have a lower Rf value than the starting coumarin. The reaction is generally complete within 4-6 hours.

-

Work-up: Once the reaction is complete (no starting material visible by TLC), carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 15 mL) to ensure complete recovery of the product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 7-Hydroxychroman-2-one as a white crystalline solid.

Spectroscopic and Analytical Validation

Confirming the chemical structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of 7-Hydroxychroman-2-one.

Caption: Workflow for the analytical validation of 7-Hydroxychroman-2-one.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is highly informative. The saturation of the C3-C4 bond results in two distinct aliphatic signals, which are absent in the precursor. The aromatic region simplifies to a characteristic three-proton system.

Table 3: Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its signal is typically broad and downfield. |

| ~6.95 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the fused ring junction, coupled to H-6. |

| ~6.40 | Doublet of Doublets (dd) | 1H | H-6 | Aromatic proton coupled to both H-5 and H-8. |

| ~6.35 | Doublet (d) | 1H | H-8 | Aromatic proton ortho to the hydroxyl group, coupled to H-6. |

| ~2.90 | Triplet (t) | 2H | H-4 | Aliphatic protons adjacent to the aromatic ring (benzylic) and coupled to H-3 protons. |

| ~2.60 | Triplet (t) | 2H | H-3 | Aliphatic protons adjacent to the carbonyl group and coupled to H-4 protons. |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

Table 4: Key IR Absorption Bands for 7-Hydroxychroman-2-one

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2980 - 2850 | Medium | Aliphatic C-H | Stretching |

| ~1760 | Strong, Sharp | C=O (Lactone) | Stretching |

| ~1620, ~1580 | Medium-Strong | Aromatic C=C | Stretching |

| ~1250 | Strong | C-O (Ester/Ether) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Data from the NIST Mass Spectrometry Data Center indicates a molecular ion peak at m/z = 164.[1] A common fragmentation pathway for related structures involves the loss of CO (28 Da) from the lactone ring, which would yield a fragment at m/z = 136.[1] Another significant observed fragment at m/z = 123 corresponds to a subsequent loss of a methyl group or other rearrangement.[1]

Biological Context and Future Directions

The vast majority of pharmacological research in this molecular family has focused on unsaturated coumarins. 7-hydroxycoumarin (umbelliferone) is known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3] Dihydrocoumarins, as a class, have also been noted for properties such as antiviral and anticancer effects.[4]

The critical difference in 7-Hydroxychroman-2-one is the saturation of the C3-C4 bond . This has profound implications for its potential biological activity:

-

Elimination of a Michael Acceptor: The α,β-unsaturated system in coumarins can act as a Michael acceptor, reacting covalently with nucleophiles like the thiol groups in cysteine residues of proteins. While this can be a mechanism for therapeutic effect, it is also a common source of toxicity and off-target effects. The saturated scaffold of 7-Hydroxychroman-2-one lacks this reactivity, potentially leading to a different, more favorable safety profile.

-

Increased Conformational Flexibility: The planar, rigid structure of coumarins is lost upon saturation. The chromanone ring adopts a more flexible, non-planar conformation. This change in three-dimensional shape can drastically alter how the molecule fits into the binding pockets of enzymes and receptors, potentially unlocking new biological targets or altering its affinity for known ones.

-

Modified Metabolic Profile: The C3-C4 double bond is a potential site for metabolism. Its absence in 7-Hydroxychroman-2-one could lead to increased metabolic stability and a different pharmacokinetic profile compared to its unsaturated analog.

Given these fundamental structural differences, 7-Hydroxychroman-2-one and its derivatives represent a compelling and underexplored area for drug discovery. They can serve as crucial control compounds in studies of umbelliferone to determine if the C3-C4 double bond is essential for a given biological effect. More importantly, they stand as a distinct chemical class deserving of independent screening and development.

Conclusion

7-Hydroxychroman-2-one is a structurally distinct and synthetically accessible molecule. This guide has detailed its fundamental chemical identity, provided a robust and logical pathway for its synthesis via the catalytic hydrogenation of 7-hydroxycoumarin, and outlined the key spectroscopic features required for its unambiguous validation. While its biological profile is not yet extensively documented, the structural modifications compared to its well-known unsaturated analog—namely the removal of a reactive Michael acceptor and an increase in conformational flexibility—make it a high-value target for future research in medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for scientists to synthesize, validate, and explore the untapped potential of this promising scaffold.

References

[5] Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. Retrieved January 21, 2026, from [Link].

[6] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5393176, 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved January 21, 2026, from [Link].

[7] Wiley-VCH GmbH. (n.d.). 7-Hydroxycoumarin. SpectraBase. Retrieved January 21, 2026, from [Link].

[8] Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. Retrieved January 21, 2026, from [Link].

[4] Kim, S., Kim, Y., & Song, C. E. (2018). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 23(11), 2949. [Link]

[9] Organic & Biomolecular Chemistry - Shoichet Lab - University of Toronto. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

[10] Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved January 21, 2026, from [Link].

[3] ResearchGate. (n.d.). 7-Hydroxy-coumarin derivatives: Synthesis, characterization and preliminary antimicrobial activities. Retrieved January 21, 2026, from [Link].

Sources

- 1. 7-Hydroxychromanone | C9H8O3 | CID 298130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxychroman-2-one | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 7-hydroxy-3-phenyl-2H-chromen-2-one | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 10. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

7-Hydroxychroman-2-one IUPAC name

An In-Depth Technical Guide to 7-Hydroxychroman-2-one

Introduction

The chroman-2-one scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds. As a saturated derivative of the more widely known coumarins, this heterocyclic system offers a distinct three-dimensional architecture that is of significant interest in medicinal chemistry. The introduction of a hydroxyl group at the 7-position profoundly influences the molecule's electronic properties and its potential for hydrogen bonding, making 7-Hydroxychroman-2-one a valuable building block for drug discovery. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. 7-Hydroxychroman-2-one is known by several names, which can be a source of ambiguity. The authoritative IUPAC name is 7-hydroxy-3,4-dihydrochromen-2-one [1]. This nomenclature precisely describes the bicyclic system consisting of a benzene ring fused to a dihydropyran-2-one ring, with a hydroxyl substituent at the C7 position.

Common Synonyms:

It is critical to distinguish this saturated compound from its unsaturated analog, 7-hydroxy-2H-chromen-2-one, commonly known as Umbelliferone, which possesses a double bond in the dihydropyran ring[2][3]. The hydrogenation of this bond to form the 'chroman' core significantly alters the molecule's geometry and reactivity.

Below is a diagram illustrating the structural relationship between the parent coumarin scaffold, its hydroxylated derivative Umbelliferone, and the target saturated compound, 7-Hydroxychroman-2-one.

Caption: Logical relationship between key coumarin-based structures.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to cell permeability. The key properties of 7-Hydroxychroman-2-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| Exact Mass | 164.047344113 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Expert Insights: The XLogP3 value of 1.3 suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for drug candidates. The presence of one hydrogen bond donor (the phenolic hydroxyl group) and three acceptors (the hydroxyl oxygen and two carbonyl oxygens) allows for significant interaction with biological targets like enzymes and receptors[1]. The rigid, non-rotatable core provides a well-defined conformational presentation to these targets.

Synthesis and Mechanistic Considerations

A reliable and scalable synthetic route is paramount for the exploration of any chemical scaffold. The most direct and efficient method for preparing 7-Hydroxychroman-2-one is through the catalytic hydrogenation of its unsaturated precursor, 7-hydroxycoumarin (Umbelliferone).

Protocol: Catalytic Hydrogenation of 7-Hydroxycoumarin

This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics described in Section 4.

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 7-hydroxycoumarin (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Add Palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight) to the mixture.

-

Causality: Palladium on carbon is the catalyst of choice due to its high efficacy in reducing aromatic and α,β-unsaturated double bonds without typically affecting the carbonyl group of the lactone or the phenolic hydroxyl group under controlled conditions.

-

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 50-100 psi of H₂.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Trustworthiness: Complete removal of the heterogeneous catalyst is critical to prevent contamination of the final product and potential interference in subsequent biological assays. Celite provides a fine filtration medium that effectively traps the carbon particles.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 7-Hydroxychroman-2-one as a crystalline solid.

Caption: Experimental workflow for the synthesis of 7-Hydroxychroman-2-one.

Analytical Characterization

Unambiguous characterization of the synthesized compound is essential. The following techniques are standard for confirming the structure and purity of 7-Hydroxychroman-2-one.

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) would show a molecular ion peak (M⁺) at m/z = 164, corresponding to the molecular weight[1]. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₈O₃ with an exact mass of approximately 164.0473[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad peak around 3200-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp peak around 1750-1770 cm⁻¹ is indicative of the C=O stretching of the saturated six-membered lactone (ester).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is highly diagnostic. One would expect to see signals for the three aromatic protons on the benzene ring, a singlet for the phenolic -OH proton, and two distinct aliphatic multiplets, each integrating to two protons, corresponding to the -CH₂-CH₂- portion of the dihydro-pyranone ring. These aliphatic signals confirm the saturation of the C3-C4 bond.

-

¹³C NMR: The carbon NMR will show nine distinct signals, including a peak for the carbonyl carbon around 170 ppm, signals for the six aromatic carbons (four of which are protonated), and two signals for the aliphatic carbons.

-

Biological Significance and Therapeutic Potential

While 7-Hydroxychroman-2-one itself is not as extensively studied as its unsaturated parent, umbelliferone, the coumarin family is rich in biological activity. Umbelliferone and its derivatives exhibit a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities[4].

Derivatives of 7-hydroxycoumarin have been synthesized and evaluated as:

-

Potent Cytotoxic Agents: Linkage of the 7-hydroxycoumarin scaffold to other moieties, such as triazoles, has produced compounds with significant cytotoxic activity against human cancer cell lines[5].

-

Antibacterial Agents: Various derivatives have shown a high degree of bactericidal activity[6].

-

Serotonin Receptor Ligands: N-arylpiperazine derivatives of 7-hydroxycoumarin have been investigated as antagonists for the 5-HT1A serotonin receptor, a key target in neuropsychiatric disorders[7].

Future Outlook for 7-Hydroxychroman-2-one: The saturation of the C3-C4 bond in 7-Hydroxychroman-2-one introduces a "puckered" conformation, unlike the planar structure of umbelliferone. This added three-dimensionality can lead to different binding modes and selectivities for biological targets. Therefore, 7-Hydroxychroman-2-one serves as an excellent starting point for creating novel compound libraries. Its phenolic hydroxyl group at the C7 position is a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 298130, 7-Hydroxychromanone. Retrieved from [Link].

-

Matrix Fine Chemicals (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE | CAS 93-35-6. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5398846, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54690182, 7-Amino-4-hydroxy-2h-chromen-2-one. Retrieved from [Link].

-

Al-Warhi, T., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Retrieved from [Link].

-

Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5393176, 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved from [Link].

-

ResearchGate (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281426, Umbelliferone. Retrieved from [Link].

-

Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Retrieved from [Link].

-

ResearchGate (2014). pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Hymecromone. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link].

-

ResearchGate (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Retrieved from [Link].

-

ResearchGate (n.d.). Biologically active 7-hydroxycoumarin derivatives. Retrieved from [Link].

-

Cichoń, N., et al. (2022). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Retrieved from [Link].

Sources

- 1. 7-Hydroxychromanone | C9H8O3 | CID 298130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-HYDROXY-2H-CHROMEN-2-ONE | CAS 93-35-6 [matrix-fine-chemicals.com]

- 3. Umbelliferone | C9H6O3 | CID 5281426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one

Abstract

7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one, also known as 7-hydroxydihydrocoumarin, is a key heterocyclic scaffold found in numerous biologically active molecules and serves as a valuable intermediate in the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Dihydrocoumarin Moiety

The 3,4-dihydrocoumarin framework is a prevalent motif in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] These activities include potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The specific functionalization at the 7-position with a hydroxyl group offers a reactive handle for further chemical modification, making 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one a particularly versatile building block in medicinal chemistry and materials science. This guide will focus on the most reliable and adaptable methods for its preparation.

Strategic Approaches to Synthesis

The synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one can be broadly approached via two main strategies:

-

Strategy A: Direct Synthesis. Construction of the dihydrocoumarin ring system in a single or multi-step sequence from acyclic precursors.

-

Strategy B: Reduction of a Pre-formed Coumarin. Synthesis of the corresponding unsaturated coumarin, 7-hydroxycoumarin, followed by selective reduction of the alkene bond.

Each strategy possesses distinct advantages and is suited to different starting materials and scalability requirements. We will explore the key reactions within each of these strategic frameworks.

Strategy A: Direct Synthesis via Pechmann Condensation and Related Reactions

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, which can be adapted for dihydrocoumarins under specific conditions or with subsequent modification.[2][3]

Mechanistic Insights

The Pechmann condensation typically involves the reaction of a phenol with a β-ketoester or a similar dicarbonyl compound in the presence of an acid catalyst. The mechanism proceeds through several key steps:

-

Transesterification/Michael Addition: The phenol can react with the β-ketoester.

-

Electrophilic Aromatic Substitution: The activated aromatic ring of the phenol attacks an electrophilic carbon of the ketoester.

-

Cyclization and Dehydration: An intramolecular cyclization followed by dehydration yields the coumarin ring.

To obtain the dihydro-derivative directly, one might consider using starting materials that lead to the saturated lactone after cyclization. A more common approach, however, is the hydrogenation of the coumarin product.

A related approach involves the condensation of a phenol with an acrylic acid derivative. For instance, the condensation of resorcinol with 3-arylpropionic acids can lead to dihydrocoumarins.[1]

Experimental Protocol: Modified Pechmann-type Synthesis

This protocol outlines a general procedure for the synthesis of a 7-hydroxy-substituted coumarin, which is the precursor for the dihydro- form in Strategy B.

Reaction: Pechmann Condensation of Resorcinol and Malic Acid.[4]

Materials:

-

Resorcinol

-

Malic Acid

-

Concentrated Sulfuric Acid

-

Nitrobenzene or Nitrotoluene (optional, to improve yield and prevent solidification)[4]

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid.

-

To the stirred acid, slowly add resorcinol and malic acid. The reaction is exothermic and should be controlled.

-

For improved consistency, 0.2-3.0 moles of nitrobenzene per mole of resorcinol can be added to the mixture.[4]

-

Heat the reaction mixture to a temperature between 100-130°C for approximately 30-60 minutes.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude 7-hydroxycoumarin from an appropriate solvent, such as aqueous ethanol, to obtain the purified product.

Strategy B: Reduction of 7-Hydroxycoumarin

This is often the most straightforward and high-yielding approach to 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one. It involves the initial synthesis of 7-hydroxycoumarin, a well-documented process, followed by selective catalytic hydrogenation of the α,β-unsaturated lactone.

Synthesis of 7-Hydroxycoumarin

As detailed in the protocol above (Section 3.2), the Pechmann condensation of resorcinol and malic acid is a reliable method for producing 7-hydroxycoumarin.[4]

Catalytic Hydrogenation

The selective reduction of the double bond in the pyrone ring of coumarins without affecting the aromatic ring or the ester functionality is typically achieved through catalytic hydrogenation.

Catalyst Selection:

-

Palladium on Carbon (Pd/C): This is the most common and effective catalyst for this transformation. It offers high activity and selectivity under mild conditions.

-

Raney Nickel: Can also be used, but may require more careful control of reaction conditions to avoid over-reduction.

-

Platinum Oxide (Adam's Catalyst): Another effective catalyst, though often more expensive.

Solvent Choice:

-

Ethanol or Methanol: Good general-purpose solvents for this reaction.

-

Ethyl Acetate: Also a suitable solvent.

-

Acetic Acid: Can be used, and the acidic medium can sometimes enhance the reaction rate.

Experimental Protocol: Catalytic Hydrogenation of 7-Hydroxycoumarin

Materials:

-

7-Hydroxycoumarin

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Ethanol or other suitable solvent

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

In a suitable hydrogenation flask, dissolve 7-hydroxycoumarin in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one.

-

Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

| Parameter | Pechmann Condensation (for 7-hydroxycoumarin) | Catalytic Hydrogenation |

| Key Reagents | Resorcinol, Malic Acid, H₂SO₄ | 7-Hydroxycoumarin, H₂, Pd/C |

| Typical Yield | 60-80% (can be variable)[4] | >90% |

| Reaction Temperature | 100-130°C[4] | Room Temperature |

| Reaction Time | 0.5 - 1 hour[4] | 2 - 12 hours |

| Key Advantages | Direct access to the coumarin core | High yield, clean reaction, mild conditions |

| Potential Challenges | Exothermic reaction, potential for charring, product purification | Handling of flammable H₂ gas and pyrophoric catalyst |

Visualization of Synthetic Pathways

Diagram 1: Overall Synthetic Strategy

Caption: High-level overview of the two-step synthesis of the target molecule.

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

Caption: Step-by-step workflow for the hydrogenation of 7-hydroxycoumarin.

Conclusion

The synthesis of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one is most reliably achieved through a two-step process involving the Pechmann condensation of resorcinol and malic acid to form 7-hydroxycoumarin, followed by a high-yielding catalytic hydrogenation. This approach offers operational simplicity, high overall yields, and utilizes readily available starting materials. The direct synthesis of the dihydro-derivative is less common and often presents greater challenges in controlling selectivity and achieving high yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable chemical intermediate.

References

-

PrepChem. Synthesis of dihydrocoumarin. Available from: [Link]

-

ResearchGate. Methods for the asymmetric synthesis of dihydrocoumarins. Available from: [Link]

-

National Institutes of Health. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Available from: [Link]

-

ResearchGate. Methods for the asymmetric synthesis of dihydrocoumarins. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]

-

Connect Journals. 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Available from: [Link]

-

ResearchGate. Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Available from: [Link]

-

YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Available from: [Link]

-

SlideShare. Synthesis of 7 hydroxy-4-methyl coumarin | PDF. Available from: [Link]

- Google Patents. 7-hydroxycoumarin preparation - US3503996A.

Sources

Spectroscopic Profile of 7-Hydroxychroman-2-one: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Hydroxychroman-2-one (also known as 7-hydroxydihydrocoumarin), a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from authoritative sources to ensure scientific integrity and practical applicability.

Introduction

7-Hydroxychroman-2-one (CAS No: 5631-67-4) is a heterocyclic compound featuring a chroman core with a lactone at the 2-position and a hydroxyl group on the aromatic ring at the 7-position.[1][2][3][4] Its structural similarity to other biologically active coumarin derivatives makes it a valuable scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will delve into the key spectroscopic signatures of 7-Hydroxychroman-2-one.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 7-Hydroxychroman-2-one.

Figure 1: Chemical structure and atom numbering of 7-Hydroxychroman-2-one.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 7-Hydroxychroman-2-one, electrospray ionization (ESI) is a suitable method, typically yielding the protonated molecule [M+H]⁺ in positive ion mode.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of 7-Hydroxychroman-2-one is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), the precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).

Data Interpretation

The expected monoisotopic mass of 7-Hydroxychroman-2-one (C₉H₈O₃) is 164.0473 g/mol .[1] The ESI-MS spectrum in positive mode would therefore show a prominent peak at m/z 165.0546, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the m/z 165.0546 precursor ion provides valuable structural information through characteristic fragmentation patterns.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

| 165.0546 | 147.1, 123.1, 111.1 | Loss of H₂O, subsequent fragmentation of the chroman ring |

Table 1: Summary of Mass Spectrometry Data for 7-Hydroxychroman-2-one.[1]

Figure 2: Fragmentation pathway of 7-Hydroxychroman-2-one in ESI-MS/MS.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Sample Preparation: A small amount of the solid 7-Hydroxychroman-2-one sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired. The final spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted Data Interpretation

The IR spectrum of 7-Hydroxychroman-2-one is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Broad, Strong | O-H stretch (phenolic) |

| ~2850-2960 | Medium | C-H stretch (aliphatic CH₂) |

| ~1735-1750 | Strong, Sharp | C=O stretch (lactone) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (ester and phenol) |

| ~800-900 | Medium | C-H bend (out-of-plane, aromatic) |

Table 2: Predicted Infrared Spectroscopy Data for 7-Hydroxychroman-2-one.

The broadness of the O-H stretching band is indicative of hydrogen bonding. The position of the C=O stretching frequency of the lactone is a key diagnostic peak and is expected at a relatively high wavenumber for a six-membered ring ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 7-Hydroxychroman-2-one is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional experiments such as COSY, HSQC, and HMBC can be performed.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the lactone ring, and the phenolic hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | Singlet (broad) | 1H | 7-OH |

| ~7.0-7.2 | Doublet | 1H | H-5 |

| ~6.4-6.6 | Doublet of doublets | 1H | H-6 |

| ~6.3-6.5 | Doublet | 1H | H-8 |

| ~2.9-3.1 | Triplet | 2H | H-4 (CH₂) |

| ~2.6-2.8 | Triplet | 2H | H-3 (CH₂) |

Table 3: Predicted ¹H NMR Spectral Data for 7-Hydroxychroman-2-one.

The aromatic protons (H-5, H-6, and H-8) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons at C-3 and C-4 are expected to appear as triplets due to coupling with each other. The chemical shift of the phenolic hydroxyl proton can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C-2 (C=O) |

| ~155-158 | C-7 |

| ~150-153 | C-8a |

| ~128-130 | C-5 |

| ~115-118 | C-4a |

| ~112-115 | C-6 |

| ~102-105 | C-8 |

| ~28-32 | C-3 |

| ~23-27 | C-4 |

Table 4: Predicted ¹³C NMR Spectral Data for 7-Hydroxychroman-2-one.

The lactone carbonyl carbon (C-2) will be the most downfield signal. The aromatic carbons will appear in the typical range of ~100-160 ppm, with the oxygen-substituted carbons (C-7 and C-8a) being the most deshielded. The aliphatic carbons (C-3 and C-4) will be found in the upfield region of the spectrum.

Figure 3: A typical workflow for the spectroscopic characterization of 7-Hydroxychroman-2-one.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 7-Hydroxychroman-2-one. While experimentally verified mass spectrometry data is available, the NMR and IR data presented are based on predictions from closely related analogs and fundamental spectroscopic principles, due to the absence of readily available experimental spectra in the surveyed literature. The information provided herein serves as a valuable resource for the identification and characterization of this compound in a research setting. It is recommended that researchers synthesizing this compound perform full spectroscopic characterization to confirm these predictions.

References